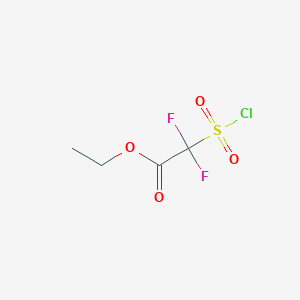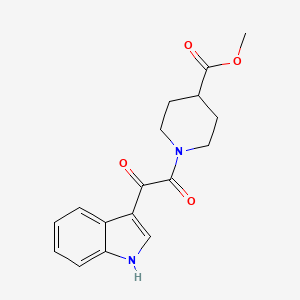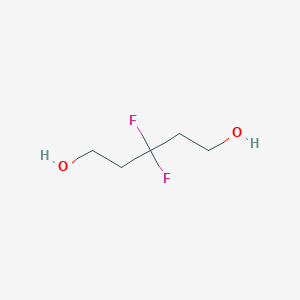
(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-nitrophenyl azide is a chemical compound with the molecular formula C6H3FN4O2 . It is one of the oldest photolinkers used for photoaffinity labeling .
Synthesis Analysis
The synthesis of 4-fluoro-3-nitrophenyl azide has been explored in various studies . It has been used as a photolinker to produce the desired chemical linkage upon photo-irradiation .Molecular Structure Analysis
The molecular structure of 4-fluoro-3-nitrophenyl azide is represented by the formula C6H3FN4O2 .Chemical Reactions Analysis
4-Fluoro-3-nitrophenyl azide has been used in a variety of chemical reactions, particularly in the field of bioconjugation and functionalization of polymer surfaces . It has been used to immobilize biomolecules onto polymer surfaces and construct bioconjugates .Physical And Chemical Properties Analysis
The average mass of 4-fluoro-3-nitrophenyl azide is 182.112 Da and its monoisotopic mass is 182.024002 Da .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism of SARMs
A study focused on the pharmacokinetics and metabolism of S-1, a member of selective androgen receptor modulators (SARMs), which shares a similar nitrophenyl group. This research explored the compound's potential as a therapeutic agent for androgen-dependent diseases, demonstrating low clearance, moderate distribution, and extensive metabolism in rats, highlighting the intricacies of its pharmacokinetic profile (Wu et al., 2006).
Metabolism of Flutamide
Another study investigated the metabolism of Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. This research identified new metabolites and provided insights into the metabolic pathways of Flutamide, including the formation of reactive toxic metabolites, which may be relevant to understanding similar compounds' metabolic fates (Goda et al., 2006).
Photophysical Properties of Polyheterocyclic Compounds
Research on the synthesis and optical properties of indolizino[3,2-c]quinolines, which involved the condensation of 2-methylpyridines with 2-nitrophenyl groups, revealed these compounds' potential as fluorescent probes. This study's findings on their unique and desirable optical properties could inform the development of new materials for biomedical applications (Park et al., 2015).
Nickel-Catalyzed Cyanation
A study on the nickel-catalyzed cyanation of aryl sulfonates with Zn(CN)2 involving C-O bond cleavage provides a method to access nitrile products. This research might offer a synthetic pathway relevant to compounds with cyanamide groups, demonstrating the versatility of nickel catalysis in organic synthesis (Gan et al., 2018).
Safety And Hazards
Direcciones Futuras
The versatile applications of 4-fluoro-3-nitrophenyl azide in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .
Propiedades
IUPAC Name |
(4-fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2S/c1-17-5-4-13(7-12)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTATLAXRMKCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN(C#N)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)


![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)


![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)

![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)
![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)